molecular formula C11H13NO3 B1504667 3-(2,5-Dimethoxyphenyl)prop-2-enamide CAS No. 849061-96-7

3-(2,5-Dimethoxyphenyl)prop-2-enamide

Cat. No.: B1504667
CAS No.: 849061-96-7
M. Wt: 207.23 g/mol
InChI Key: LNVZPQDKKCSROU-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)prop-2-enamide is a chemical compound with the molecular formula C₁₁H₁₄O₄ It is a derivative of phenylpropionic acid with methoxy groups at the 2 and 5 positions of the benzene ring and an amide group attached to the prop-2-enamide moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2,5-dimethoxybenzaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is first converted to a carboxylic acid through oxidation, followed by the formation of the amide group.

  • Reaction Conditions: The oxidation step is usually carried out using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The amide formation involves the reaction of the carboxylic acid with ammonia or an amine under dehydration conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The aldehyde group in 2,5-dimethoxybenzaldehyde can be oxidized to a carboxylic acid.

  • Amide Formation: The carboxylic acid can react with ammonia or an amine to form the amide group.

  • Substitution Reactions: The methoxy groups can undergo substitution reactions under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Amide Formation: Ammonia (NH₃), amines, dehydration agents

  • Substitution Reactions: Various nucleophiles and electrophiles depending on the desired substitution product

Major Products Formed:

  • Oxidation: 3-(2,5-Dimethoxyphenyl)propionic acid

  • Amide Formation: this compound

  • Substitution Reactions: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)prop-2-enamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

3-(2,5-Dimethoxyphenyl)prop-2-enamide is similar to other phenylpropionic acid derivatives, such as 3-(2,5-dimethoxyphenyl)propionic acid and 3-(2,5-dimethoxyphenyl)propionamide. its unique structure, particularly the presence of the amide group, sets it apart and may confer distinct biological and chemical properties.

Comparison with Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)propionic acid

  • 3-(2,5-Dimethoxyphenyl)propionamide

  • 3-(2,5-Dimethoxyphenyl)acetic acid

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVZPQDKKCSROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698697
Record name 3-(2,5-Dimethoxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849061-96-7
Record name 3-(2,5-Dimethoxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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